8-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline

Description

IUPAC Nomenclature and Systematic Identification

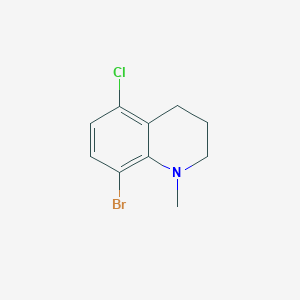

The compound 8-bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline possesses a systematic International Union of Pure and Applied Chemistry name that reflects its complete structural arrangement. According to PubChem database records, the official IUPAC nomenclature for this compound is 8-bromo-5-chloro-1-methyl-3,4-dihydro-2H-quinoline. This nomenclature system precisely indicates the positions of all substituents on the quinoline ring system, with the bromine atom located at the 8-position, chlorine at the 5-position, and a methyl group attached to the nitrogen atom at the 1-position.

The compound is registered under multiple chemical identification systems with the primary Chemical Abstracts Service registry number being 2323023-60-3. Alternative systematic names include 8-bromo-5-chloro-1-methyl-3,4-dihydro-2H-quinoline, which emphasizes the partially saturated nature of the heterocyclic system. The PubChem Compound Identifier for this molecule is 154727941, providing a unique database reference for computational and literature searches.

The systematic identification also encompasses various synonyms that may appear in chemical literature, including the simplified designation as a substituted tetrahydroquinoline derivative. The structural complexity of this compound, featuring multiple halogen substituents and a methylated nitrogen center, necessitates precise nomenclature to distinguish it from closely related analogs within the tetrahydroquinoline family.

Molecular Formula and Weight Analysis

The molecular formula of 8-bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline is established as C₁₀H₁₁BrClN, indicating a composition of ten carbon atoms, eleven hydrogen atoms, one bromine atom, one chlorine atom, and one nitrogen atom. This formula represents a molecular architecture that combines the basic tetrahydroquinoline framework with strategically positioned halogen substituents and a methyl group modification.

The molecular weight of this compound has been precisely calculated as 260.56 grams per mole using computational methods implemented in PubChem version 2.1. This molecular weight reflects the cumulative atomic masses of all constituent atoms, with significant contributions from the heavy halogen atoms. The presence of both bromine and chlorine atoms substantially increases the molecular weight compared to unsubstituted tetrahydroquinoline analogs, which typically exhibit molecular weights in the range of 130-150 grams per mole.

| Parameter | Value | Computational Method |

|---|---|---|

| Molecular Formula | C₁₀H₁₁BrClN | PubChem Analysis |

| Molecular Weight | 260.56 g/mol | PubChem 2.1 |

| Heavy Atom Count | 13 | Computed |

| Hydrogen Bond Donors | 0 | Computed |

| Hydrogen Bond Acceptors | 1 | Computed |

The elemental composition analysis reveals a carbon content of approximately 46.1%, hydrogen content of 4.3%, with the remaining mass distributed among the heteroatoms. The high heteroatom content, particularly the presence of two different halogens, significantly influences the compound's physical and chemical properties, including its solubility characteristics, stability profile, and reactivity patterns.

X-ray Crystallographic Data and Conformational Studies

While specific X-ray crystallographic data for 8-bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline is not extensively documented in the available literature, related structural studies on tetrahydroquinoline derivatives provide valuable insights into the probable conformational behavior of this compound. Research on closely related structures suggests that tetrahydroquinoline systems typically adopt envelope or half-chair conformations for the saturated six-membered ring portion.

The presence of multiple substituents, particularly the bulky halogen atoms at the 5- and 8-positions, introduces significant steric considerations that likely influence the preferred conformational states. Computational studies and analogous crystallographic investigations on related tetrahydroquinoline derivatives indicate that the partially saturated ring system exhibits considerable flexibility, with interconversion between different conformational states occurring at room temperature.

The methylation of the nitrogen atom at the 1-position introduces additional conformational constraints and may stabilize specific ring conformations through altered electronic effects. The electron-withdrawing nature of both halogen substituents creates an asymmetric electronic environment within the aromatic ring system, potentially influencing the overall molecular geometry and packing arrangements in the solid state.

Conformational analysis of related tetrahydroquinoline compounds has revealed that the dihedral angles between the aromatic and saturated ring portions are sensitive to substitution patterns. The specific arrangement of substituents in 8-bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline likely results in a preferred conformational state that minimizes steric clashes while optimizing electronic interactions between the halogen substituents and the heterocyclic framework.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

The spectroscopic characterization of 8-bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline involves multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy represents the primary method for detailed structural elucidation, offering insights into both the connectivity and dynamic behavior of the molecule.

Proton nuclear magnetic resonance spectroscopy of related tetrahydroquinoline derivatives typically exhibits characteristic patterns that can be extrapolated to this compound. The aromatic protons in the 6- and 7-positions would be expected to appear as doublets in the aromatic region, with chemical shifts influenced by the electron-withdrawing effects of the adjacent halogen substituents. The methyl group attached to the nitrogen atom should appear as a singlet, typically around 2.8-3.2 parts per million, while the aliphatic protons of the tetrahydro ring system would exhibit complex multipicity patterns in the 1.8-3.6 parts per million region.

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework and substitution patterns. The aromatic carbons bearing halogen substituents typically exhibit characteristic downfield shifts, with the carbon bearing bromine appearing further downfield than that bearing chlorine due to the different electronic effects of these halogens. The saturated carbons of the tetrahydro ring system show typical aliphatic chemical shifts, with the carbon adjacent to nitrogen appearing around 40-50 parts per million.

Mass spectrometry analysis would be expected to show the characteristic isotope pattern resulting from the presence of both bromine and chlorine atoms. The molecular ion peak would appear as a cluster centered around mass-to-charge ratio 260-261, with the isotope pattern reflecting the natural abundance of bromine isotopes (approximately 1:1 ratio for Br-79 and Br-81) and chlorine isotopes (approximately 3:1 ratio for Cl-35 and Cl-37). Fragmentation patterns would likely include loss of the methyl group and various combinations of halogen atoms.

Infrared spectroscopy characterization would reveal characteristic absorption bands corresponding to carbon-hydrogen stretching vibrations in both the aromatic and aliphatic regions, carbon-carbon stretching frequencies, and carbon-halogen stretching vibrations. The absence of nitrogen-hydrogen stretching frequencies would confirm the tertiary nature of the nitrogen atom due to methylation.

Comparative Analysis with Tetrahydroquinoline Derivatives

The structural features of 8-bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline can be meaningfully compared with other members of the tetrahydroquinoline family to understand the specific effects of its substitution pattern. Related compounds in the chemical literature include various halogenated and methylated analogs that provide insight into structure-property relationships within this class of heterocycles.

Comparison with the non-methylated analog 8-bromo-5-chloro-1,2,3,4-tetrahydroquinoline reveals the significant impact of nitrogen methylation on molecular properties. The non-methylated compound, with molecular formula C₉H₉BrClN and molecular weight 246.53 grams per mole, differs by exactly one methyl group. This structural modification affects the basicity of the nitrogen center, eliminates the possibility of hydrogen bonding through the nitrogen atom, and alters the overall electronic distribution within the molecule.

Single-halogen analogs provide additional comparative context for understanding the effects of multiple halogenation. Compounds such as 5-bromo-1,2,3,4-tetrahydroquinoline exhibit different spectroscopic and physical properties compared to the dichlorinated target compound. The nuclear magnetic resonance spectra of 5-bromo-1,2,3,4-tetrahydroquinoline show characteristic aromatic proton patterns that can be used to predict the spectroscopic behavior of the more highly substituted compound.

| Compound | Molecular Formula | Molecular Weight | Halogen Pattern | Nitrogen State |

|---|---|---|---|---|

| 8-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline | C₁₀H₁₁BrClN | 260.56 g/mol | 5-Cl, 8-Br | N-Methylated |

| 8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline | C₉H₉BrClN | 246.53 g/mol | 5-Cl, 8-Br | Secondary |

| 5-Bromo-1,2,3,4-tetrahydroquinoline | C₉H₁₀BrN | 212.09 g/mol | 5-Br | Secondary |

| 8-Methyl-1,2,3,4-tetrahydroquinoline | C₁₀H₁₃N | 147.22 g/mol | None | Secondary |

The electronic effects of halogen substitution become particularly evident when comparing the target compound with methylated but non-halogenated analogs such as 8-methyl-1,2,3,4-tetrahydroquinoline. The presence of electron-withdrawing halogen substituents significantly alters the electron density distribution within the aromatic ring system, affecting both chemical reactivity and spectroscopic properties.

Studies on various tetrahydroquinoline derivatives have demonstrated that halogen substitution patterns significantly influence conformational preferences and molecular stability. The specific 5,8-dihalogenation pattern in the target compound creates a unique electronic environment that distinguishes it from other substitution patterns such as 6,8-disubstitution or single halogenation at different positions.

The comparative analysis reveals that 8-bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline occupies a distinctive position within the tetrahydroquinoline family, combining the structural features of multiple halogenation with nitrogen methylation to create a compound with unique physicochemical properties that merit detailed investigation for potential applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

8-bromo-5-chloro-1-methyl-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClN/c1-13-6-2-3-7-9(12)5-4-8(11)10(7)13/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOGOLQANRCYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C(C=CC(=C21)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline typically involves the bromination and chlorination of 1-methyl-1,2,3,4-tetrahydroquinoline. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation at the desired positions on the quinoline ring.

Industrial Production Methods

In an industrial setting, the production of 8-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline may involve large-scale halogenation processes using automated reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

8-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline is primarily utilized as an intermediate in the synthesis of complex organic molecules. The presence of bromine and chlorine atoms allows for selective reactions that can lead to various derivatives. This compound serves as a building block for synthesizing pharmaceuticals and agrochemicals, facilitating the development of new compounds with desired properties .

Synthetic Routes:

The synthesis typically involves bromination and chlorination processes under controlled conditions. Common methods include:

- Bromination and Chlorination: Using bromine and chlorine reagents to achieve selective halogenation.

- Oxidation and Reduction Reactions: This compound can undergo oxidation to form quinoline derivatives or reduction to yield different tetrahydroquinoline derivatives.

Biological Research

Antimicrobial and Anticancer Properties:

Research indicates that 8-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline exhibits potential antimicrobial and anticancer activities. Studies have shown that it may inhibit specific enzymes or receptors involved in disease pathways, making it a candidate for further exploration in drug development.

Mechanism of Action:

The mechanism of action is believed to involve interactions with molecular targets influenced by the halogen substituents. These interactions may enhance binding affinity to biological targets, leading to therapeutic effects. Detailed studies on its mechanism can provide insights into its potential applications in treating various diseases.

Pharmaceutical Development

Precursor for Drug Synthesis:

This compound serves as a precursor in developing pharmaceutical drugs targeting diseases such as cancer and bacterial infections. Its unique structure allows for modifications that can enhance efficacy and reduce side effects in therapeutic applications .

Industrial Applications

Agrochemical Production:

In the industrial sector, 8-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline is used in producing agrochemicals. Its chemical properties make it suitable for developing pesticides and herbicides that require specific reactivity profiles .

Case Studies and Research Findings

Several studies have explored the biological activities of 8-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline:

- Antimicrobial Studies: Research has demonstrated its effectiveness against various bacterial strains.

- Cancer Research: Investigations into its anticancer properties have shown promising results in inhibiting tumor growth in vitro.

These findings highlight the compound's potential as a lead structure for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 8-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Solubility: Methylated derivatives (e.g., 1-CH₃) may exhibit improved lipid solubility, aiding blood-brain barrier penetration . Hydrochloride salts (e.g., 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride) show higher aqueous solubility .

- Boiling Point/Density: Predicted boiling points for halogenated quinolines range from 300–330°C, with densities ~1.6–1.7 g/cm³ .

Metabolic and Pharmacokinetic Profiles

- Blood-Brain Barrier Penetration: Methylated tetrahydroquinolines (e.g., 1-CH₃) demonstrate 4.5-fold higher brain concentrations than blood, attributed to enhanced lipophilicity .

- Metabolic Pathways: Common pathways include hydroxylation (e.g., 4-OH derivatives) and N-methylation. Halogenation slows metabolism; 72–76% of non-methylated analogues are excreted unchanged .

Biological Activity

8-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline is an organic compound classified under tetrahydroquinolines. This class of compounds is recognized for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. The unique halogenated structure of this compound influences its reactivity and biological properties, making it a subject of interest in medicinal chemistry.

- IUPAC Name : 8-bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline

- Molecular Formula : C10H11BrClN

- Molecular Weight : 260.56 g/mol

- CAS Number : 2323023-60-3

The biological activity of 8-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline is attributed to its interaction with specific molecular targets. This compound can inhibit certain enzymes and receptors, leading to various biological effects. The exact mechanisms are still under investigation, but it is known to affect key biochemical pathways involved in cellular processes.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. Specifically, 8-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline has shown efficacy against various bacterial strains, making it a candidate for developing new antibacterial agents.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have reported that it can induce apoptosis in cancer cell lines. For example, one study indicated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against Hep-2C cancer cells, suggesting promising anticancer activity compared to standard drugs like doxorubicin .

Enzyme Inhibition

8-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline has also been studied for its ability to inhibit enzymes such as α-amylase. In one assay, it demonstrated a high percentage of enzyme inhibition at concentrations comparable to established inhibitors .

Research Findings and Case Studies

Synthetic Routes and Industrial Applications

The synthesis of 8-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline typically involves bromination and chlorination processes. These reactions are performed under controlled conditions to ensure selectivity and yield. In industrial settings, automated reactors are used for large-scale production to maintain high purity and consistency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.